3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H24N4O5S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The compound is synthesized using various methods, such as the condensation of specific amides and aldehydes, as demonstrated in the synthesis of related compounds. For example, synthesis involving condensation reactions between specific carboxamides and aldehydes has been reported (Talupur, Satheesh, & Chandrasekhar, 2021).
Characterization Techniques : Characterization of similar compounds is typically performed using techniques like IR, NMR, Mass, and elemental analysis, providing detailed insights into their chemical structure (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).
Biological and Pharmacological Activities
Antimicrobial Activities : Compounds with similar structures have been evaluated for their antimicrobial properties, with some showing significant effects against various microbes. The antimicrobial evaluation often involves molecular docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Anticancer Potential : Some derivatives have shown potential as anticancer agents, particularly targeting specific cellular receptors like the epidemal growth factor receptor (EGFR). These compounds are evaluated for their cytotoxic activities against various cancer cell lines (Zhang et al., 2017).
Material Science Applications
- Polymer Synthesis : Related compounds are used in the synthesis of novel polyimides, characterized by good thermal stability and solubility in polar organic solvents. These polymers are applied in areas like dye adsorption from aqueous solutions (Rafiee & Mohagheghnezhad, 2018).
Environmental Applications
- Corrosion Inhibition : Certain amino acid compounds with structural similarities are studied as corrosion inhibitors for steel in acidic solutions, highlighting the potential environmental applications of these compounds (Yadav, Sarkar, & Purkait, 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This results in the suppression of the ERKs/RSK2 signaling pathway , which is crucial for the regulation of cell proliferation, transformation, and cancer cell metastasis .
Biochemical Pathways
The compound affects the ERKs/RSK2 signaling pathway . This pathway is involved in the regulation of cell proliferation, transformation, and cancer cell metastasis . By inhibiting this pathway, the compound can suppress the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .
Pharmacokinetics
It is known that the compound is soluble in chloroform .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of NF-κB activation and cell migration . This is achieved through the suppression of ERK1/2/RSK2 signaling-mediated IκBα phosphorylation at Ser32 .
Action Environment
It is known that the compound is stable under inert gas (nitrogen or argon) at 2–8 °c .
Properties
IUPAC Name |
3-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-32-21-9-8-18(14-22(21)33-2)28-23(30)16-35-25-26-10-11-29(25)19-6-3-5-17(13-19)24(31)27-15-20-7-4-12-34-20/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUCZFCBKXZZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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